molecular formula C13H13ClFN5O3 B3007483 1-(3-Chloro-4-fluorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034424-19-4

1-(3-Chloro-4-fluorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B3007483
CAS No.: 2034424-19-4
M. Wt: 341.73
InChI Key: UOFGOMRKGKFTGE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,3,5-triazinyl urea derivatives is in corrosion inhibition. For example, certain derivatives have been evaluated for their efficiency in protecting mild steel against corrosion in acidic solutions. These compounds act by forming a protective layer on the metal surface, effectively reducing weight loss and improving resistance to corrosion. This application is vital in industries where metal longevity and integrity are crucial, such as in pipelines and infrastructure (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial Activity

The antimicrobial properties of certain 1,3,5-triazine derivatives have been studied, with some compounds showing promise against fungi and bacteria. These derivatives could potentially contribute to the development of new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Mishra, Singh, & Wahab, 2000; Haranath et al., 2007).

Radiopharmaceutical Synthesis

Another application involves the synthesis of radiolabeled compounds for medical imaging, such as PET scans. The precise synthesis of such compounds, including nonpeptide CCR1 antagonists labeled with fluorine-18, highlights the role of triazine derivatives in developing diagnostic tools in medicine (Mäding et al., 2006).

Pesticide Chemistry

In the field of agriculture and pest control, benzoylurea derivatives have been investigated for their potential as pesticides. The crystal structure analysis of flufenoxuron, a benzoylurea pesticide, provides insights into its mode of action and effectiveness in targeting agricultural pests (Jeon, Kang, Lee, & Kim, 2014).

Antiviral and Antibacterial Studies

Studies on 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have shown their potential in combating bacterial and HIV infections. This research contributes to the ongoing search for more effective treatments against these pathogens (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Catalytic Synthesis

The catalytic synthesis of s-triazine-based urea derivatives via palladium-catalyzed C–N coupling reactions demonstrates the versatility of these compounds in organic synthesis. This method provides an efficient route to a variety of urea derivatives, showcasing the adaptability of triazine chemistry in creating complex organic molecules (Dalvadi, Patel, & Chikhalia, 2013).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN5O3/c1-22-12-18-10(19-13(20-12)23-2)6-16-11(21)17-7-3-4-9(15)8(14)5-7/h3-5H,6H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGOMRKGKFTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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